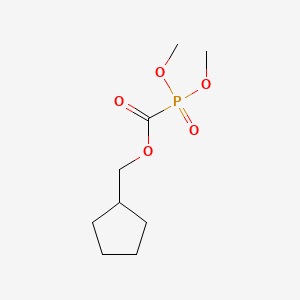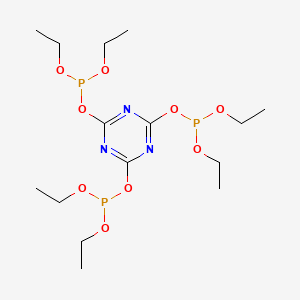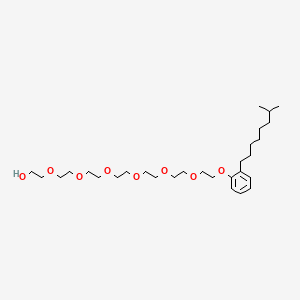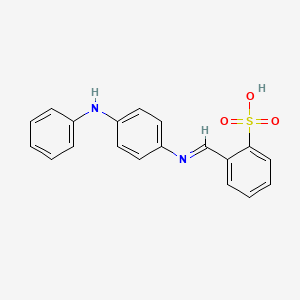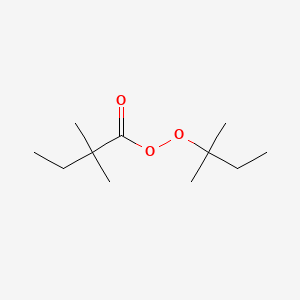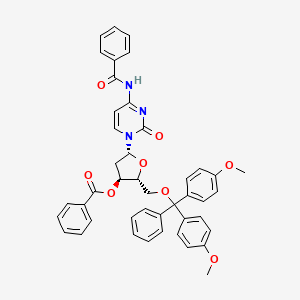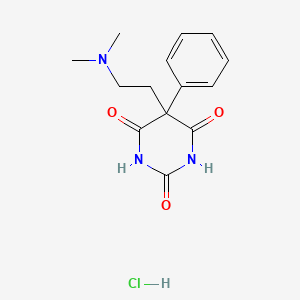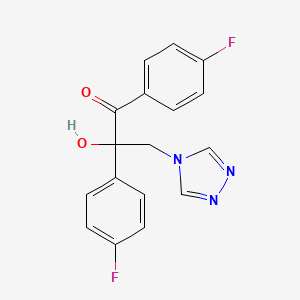
1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- is a complex organic compound that features a unique combination of functional groups, including fluorophenyl, hydroxy, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of 4-fluorophenyl intermediates through halogenation reactions.
Hydroxy Group Introduction: The hydroxy group is introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Triazole Ring Formation: The triazole ring is formed through cyclization reactions involving azide and alkyne precursors under copper-catalyzed conditions (CuAAC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl groups may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-: Similar structure but with chlorophenyl groups instead of fluorophenyl.
1-Propanone, 1,2-bis(4-bromophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-: Similar structure but with bromophenyl groups.
Uniqueness
1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- is unique due to the presence of fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for pharmaceutical development.
Properties
CAS No. |
107659-34-7 |
|---|---|
Molecular Formula |
C17H13F2N3O2 |
Molecular Weight |
329.30 g/mol |
IUPAC Name |
1,2-bis(4-fluorophenyl)-2-hydroxy-3-(1,2,4-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C17H13F2N3O2/c18-14-5-1-12(2-6-14)16(23)17(24,9-22-10-20-21-11-22)13-3-7-15(19)8-4-13/h1-8,10-11,24H,9H2 |
InChI Key |
PCNYTQPWOFAGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CN2C=NN=C2)(C3=CC=C(C=C3)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



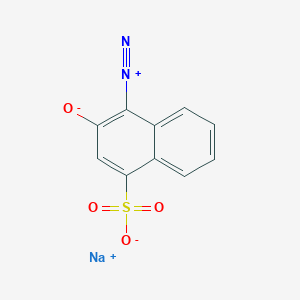

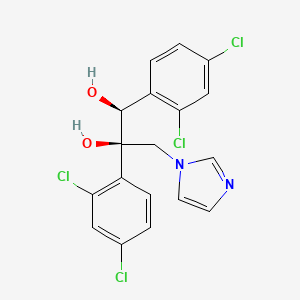
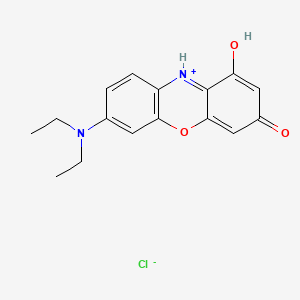
![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)
